4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Description

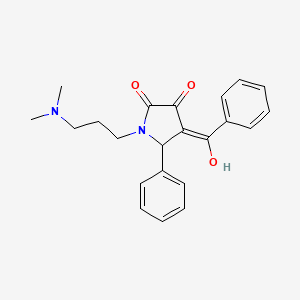

This compound belongs to the pyrrolone class, characterized by a central five-membered lactam ring substituted with a benzoyl group at position 4, a hydroxy group at position 3, a phenyl group at position 5, and a 3-(dimethylamino)propyl chain at position 1. Its molecular formula is C₂₃H₂₅N₂O₃, with a molecular weight of 377.46 g/mol. The dimethylamino group enhances solubility in polar solvents, while the benzoyl and phenyl groups contribute to lipophilicity, influencing its pharmacokinetic profile .

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-23(2)14-9-15-24-19(16-10-5-3-6-11-16)18(21(26)22(24)27)20(25)17-12-7-4-8-13-17/h3-8,10-13,19,25H,9,14-15H2,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBKCAYIHXSLTG-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Histone Deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression by controlling the balance between histone acetylation and deacetylation. They are vital for cell function, and their overexpression is often observed in various cancers.

Mode of Action

This compound acts as an inhibitor of HDACs . It interacts with the HDACs, preventing them from removing acetyl groups from histones. This inhibition leads to an increase in histone acetylation, which can alter gene expression.

Biochemical Pathways

The inhibition of HDACs affects the histone acetylation-deacetylation pathway . This alteration can lead to the dysregulation of several target genes involved in cell proliferation, differentiation, and survival. As a result, the compound can induce growth inhibition and terminal cell differentiation.

Result of Action

The result of the compound’s action is the induction of histone hyperacetylation , leading to growth inhibition and terminal cell differentiation. This effect can potentially be exploited for therapeutic purposes, particularly in the treatment of cancers characterized by high HDAC expression.

Biological Activity

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a compound belonging to the class of pyrrol derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 409.44 g/mol. The compound features a pyrrol backbone substituted with a benzoyl group and a dimethylamino propyl chain, which contributes to its biological activity.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- FPR1 Antagonism : The compound has been identified as a competitive antagonist of the formyl peptide receptor 1 (FPR1). It inhibits intracellular calcium mobilization induced by N-formylmethionyl-leucyl-phenylalanine (fMLF) in neutrophils, thereby affecting chemotaxis and adhesion processes critical in inflammation .

- Inhibition of Protein Interactions : Molecular docking studies suggest that the compound interacts with specific residues in target proteins, influencing their activity. For instance, it blocks the interaction between annexin A2 and S100A10, which is relevant in various cellular processes including inflammation and cancer progression .

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound's ability to inhibit FPR1 suggests potential applications in managing inflammatory diseases. By blocking fMLF-induced signaling pathways, it may reduce neutrophil activation and migration to sites of inflammation.

- Anticancer Potential : Some analogs of pyrrol derivatives have shown cytotoxic effects against various cancer cell lines. While specific data on this compound's anticancer activity is limited, its structural similarities to known anticancer agents warrant further investigation .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and two analogues from the evidence:

*Estimated based on molecular formula C₂₉H₃₃N₃O₄.

Impact of Substituents on Physicochemical Properties

The benzoyl group in the target compound and ’s analogue provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Position 5 Modifications: The 4-methoxyphenyl group () enhances electron-donating capacity and steric bulk, which may alter binding affinity to biological targets compared to the simple phenyl group in the target compound.

Position 1 Modifications: The 3-(morpholin-4-yl)propyl chain () replaces the dimethylamino group with a morpholine ring, introducing a secondary amine and oxygen atom. This increases hydrogen-bonding capacity and polar surface area, likely enhancing solubility in aqueous media but reducing passive diffusion . The 3-(dimethylamino)propyl chain (Target and ) offers a balance of basicity and lipophilicity, favoring interactions with cationic binding pockets in enzymes or receptors.

Pharmacological and Biochemical Implications

Binding Affinity and Selectivity

- The target compound’s dimethylaminopropyl chain may favor interactions with amine-binding regions in targets like serotonin or dopamine receptors, as seen in related pyrrolone derivatives.

- The morpholinylpropyl chain in ’s compound could shift selectivity toward targets requiring polar interactions, such as kinases or GPCRs with extracellular hydrophilic domains .

- The 4-chlorobenzoyl and 4-methoxyphenyl groups in ’s compound may enhance binding to hydrophobic pockets, as observed in COX-2 inhibitors or antifungal agents .

Metabolic Stability

- The chloro substituent in ’s compound likely reduces oxidative metabolism at the benzoyl ring, extending half-life compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.